molecular formula C14H24N4O2 B8113312 4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)morpholine

4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)morpholine

Cat. No.: B8113312
M. Wt: 280.37 g/mol
InChI Key: GCVSUQVXUZDOFG-UHFFFAOYSA-N
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Description

4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)morpholine is a complex organic compound that features a morpholine ring connected to an imidazo[4,5-c]pyridine moiety via a methoxyethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)morpholine typically involves multiple steps. One common approach starts with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the methoxyethyl linker and finally the morpholine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazo[4,5-c]pyridine core or the morpholine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the morpholine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It may be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of imidazo[4,5-c]pyridine and morpholine, such as:

  • 4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)piperidine
  • 4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)thiomorpholine

Uniqueness

What sets 4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)morpholine apart is its specific combination of structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

4-[2-[(1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridin-7-yl)methoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-17-11-16-13-9-15-8-12(14(13)17)10-20-7-4-18-2-5-19-6-3-18/h11-12,15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVSUQVXUZDOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(CNC2)COCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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